molecular formula C9H17N3 B2891149 1-(4-methylpentan-2-yl)-1H-pyrazol-5-amine CAS No. 1052566-19-4

1-(4-methylpentan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2891149
CAS No.: 1052566-19-4
M. Wt: 167.256
InChI Key: FUJCCCHBIFUABO-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Medicinal and Organic Chemistry

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of a multitude of biologically active molecules. The presence of the pyrazole ring in a number of commercially available drugs underscores its therapeutic importance. nih.govmdpi.com These include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the anti-cancer drug crizotinib. nih.govmdpi.com

The significance of pyrazoles stems from their versatile chemical nature. They can act as both hydrogen bond donors and acceptors, and their substituted derivatives can be designed to interact with a wide array of biological targets with high affinity and selectivity. The pyrazole scaffold is found in compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidepressant properties. mdpi.comias.ac.inacademicstrive.com In organic synthesis, pyrazoles are valuable intermediates and building blocks for the construction of more complex molecular architectures. nih.govresearchgate.net

Structural Characteristics and Chemical Versatility of 1H-Pyrazol-5-amines

The 1H-pyrazol-5-amine scaffold is a subset of pyrazole derivatives characterized by an amino group at the 5-position of the pyrazole ring. This amino group significantly influences the electronic properties and reactivity of the molecule, making it a highly versatile platform for further chemical modifications. The substitution of the amino group at this position is widely reported in scientific literature due to the adaptability of this class of compounds in the medicinal chemistry landscape. mdpi.com

These derivatives have been investigated as kinase inhibitors, anticancer agents, antibacterial compounds, and anti-inflammatory molecules. mdpi.comontosight.ai The presence of the free amino group provides a key interaction point for binding with biological targets, often acting as a crucial hydrogen bond donor. mdpi.com The synthesis of 1H-pyrazol-5-amines can be achieved through various methods, a common approach being the cyclocondensation of a hydrazine (B178648) with a β-ketonitrile or a similar precursor. nih.gov The reactivity of the scaffold allows for a wide range of chemical transformations, including N-alkylation, acylation, and diazotization, enabling the generation of diverse libraries of compounds for biological screening. ontosight.ai

Research Rationale for Investigating 1-(4-methylpentan-2-yl)-1H-pyrazol-5-amine

While specific research on this compound is not extensively documented in publicly available literature, a clear rationale for its investigation can be inferred from the established principles of medicinal chemistry and the known properties of related compounds. The synthesis of novel N-alkyl pyrazoles is a significant area of research, as the substituent at the N1 position can profoundly influence the compound's physicochemical and pharmacological properties. semanticscholar.org

The "4-methylpentan-2-yl" group is a bulky, non-polar alkyl substituent. The introduction of such a group onto the 1H-pyrazol-5-amine scaffold would be expected to increase the lipophilicity of the molecule. This modification can have several important consequences for its biological activity. Increased lipophilicity can enhance a compound's ability to cross cell membranes, potentially improving its oral bioavailability and its capacity to reach intracellular targets.

Furthermore, the size and shape of the N1-substituent can play a critical role in the molecule's ability to bind to a specific biological target. The steric bulk of the 4-methylpentan-2-yl group could be exploited to achieve selective binding to a particular enzyme or receptor, potentially reducing off-target effects. The investigation of such derivatives is a standard strategy in drug discovery to explore the structure-activity relationship (SAR) of a given scaffold. By systematically modifying the N1-substituent, researchers can probe the spatial and electronic requirements of the biological target and optimize the potency and selectivity of the compound.

The table below presents a hypothetical comparison of physicochemical properties that might be expected when modifying the N1 substituent of a hypothetical 1H-pyrazol-5-amine.

Substituent at N1Molecular Weight ( g/mol )Predicted LogP (Lipophilicity)Potential Impact on Properties
Hydrogen83.09LowHigher water solubility, potentially lower membrane permeability.
Methyl97.12ModerateIncreased lipophilicity compared to unsubstituted.
Phenyl159.20HighSignificant increase in lipophilicity and potential for pi-stacking interactions.
4-methylpentan-2-yl181.28Very HighSubstantially increased lipophilicity, potentially enhanced membrane permeability and steric influence on binding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpentan-2-yl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-7(2)6-8(3)12-9(10)4-5-11-12/h4-5,7-8H,6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJCCCHBIFUABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)N1C(=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Historical and Contemporary Approaches to 1H-Pyrazol-5-amine Synthesis

The synthesis of the 1H-pyrazol-5-amine scaffold is a well-established area of heterocyclic chemistry, with methods evolving from classical cyclization reactions to more streamlined, modern protocols.

Cyclization Reactions for Pyrazole (B372694) Core Formation

The formation of the pyrazole ring is traditionally achieved through the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. For the synthesis of 5-aminopyrazoles specifically, β-ketonitriles are the most common and direct precursors. nih.gov

The reaction of a hydrazine with a β-ketonitrile, such as benzoylacetonitrile, proceeds via an initial condensation to form a hydrazone intermediate. This intermediate then undergoes an intramolecular cyclization, where the terminal amino group of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring system after tautomerization. nih.govnih.gov A variety of substituted hydrazines and β-ketonitriles can be employed, allowing for diverse substitution patterns on the resulting pyrazole core. nih.gov

Another classical and widely used precursor is malononitrile (B47326) and its derivatives. Reactions involving alkylidenemalononitriles and hydrazines provide a direct route to 4-substituted-5-aminopyrazoles. nih.gov These cyclization strategies represent the historical foundation for accessing the 1H-pyrazol-5-amine core structure.

Direct Preparation of N-Substituted Pyrazoles from Primary Amines

While classical methods rely on often difficult-to-handle hydrazine derivatives, contemporary approaches have focused on developing syntheses that start from more readily available primary amines. nih.govnih.govresearchgate.net A significant advancement is a method that constructs N-alkyl and N-aryl substituted pyrazoles directly from primary amines and diketones, using an electrophilic amination reagent. nih.govacs.org

This protocol involves the in-situ formation of a hydrazine-like intermediate from the primary amine. The amine is treated with an electrophilic amination reagent, such as O-(4-nitrobenzoyl)hydroxylamine, to form an N-N bond. This intermediate then reacts with a 1,3-dicarbonyl compound, like acetylacetone, in a one-pot fashion to yield the N-substituted pyrazole. nih.gov This approach is notable for its operational simplicity, absence of metal catalysts, and short reaction times, making it a practical alternative to traditional methods. nih.govacs.org It has been successfully applied to a wide range of both aliphatic and aromatic primary amines, demonstrating broad substrate scope. nih.govresearchgate.net

Synthesis of 1-(4-methylpentan-2-yl)-1H-pyrazol-5-amine

The synthesis of the target compound, this compound, can be approached by applying the general strategies outlined above, with specific considerations for the introduction of the bulky, chiral 4-methylpentan-2-yl group.

Strategies for Incorporating the 4-methylpentan-2-yl Substituent

The introduction of the 4-methylpentan-2-yl substituent at the N1 position of the pyrazole ring is the key synthetic challenge. Two primary strategies can be envisioned based on established methodologies.

The first strategy involves the classical cyclization approach, starting with the corresponding hydrazine, (4-methylpentan-2-yl)hydrazine (B12444177). This hydrazine would then be reacted with a suitable three-carbon synthon containing a nitrile group, such as a β-ketonitrile or an ethoxymethylenemalononitrile (B14416) derivative, to directly form the this compound ring system.

The second, more contemporary strategy, leverages the direct synthesis from the primary amine, 4-methylpentan-2-amine. nih.govthieme-connect.com This amine can be reacted with a 1,3-dicarbonyl compound and an electrophilic amination reagent in a one-pot reaction. nih.gov While the synthesis of the specific target compound with the 5-amino group has not been explicitly detailed, the feasibility of this approach is strongly supported by successful syntheses of structurally related N-substituted pyrazoles using similarly bulky and branched primary amines. nih.govacs.org For instance, the reaction of 3,3-dimethylbutan-2-amine with 2,4-pentanedione under optimized conditions yielded the corresponding N-substituted pyrazole in a 44% isolated yield. nih.gov

Below is a table summarizing the synthesis of various N-alkyl pyrazoles from primary amines, illustrating the scope of this methodology for incorporating sterically demanding substituents.

Primary AmineDiketoneYield (%)Reference
3,3-Dimethylbutan-2-amine2,4-Pentanedione44 nih.gov
2,4,4-Trimethylpentan-2-amine2,4-Pentanedione38 acs.org
Bicyclo[2.2.1]heptan-2-amine2,4-Pentanedione35 acs.org
2,4,4-Trimethylpentan-2-amine1-Phenylbutane-1,3-dione46 nih.gov

One-Pot and Multicomponent Reaction Protocols

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste. nih.govbeilstein-journals.org The synthesis of this compound is well-suited to such strategies.

A plausible three-component reaction for this target would involve 4-methylpentan-2-amine, an electrophilic amination reagent, and a β-ketonitrile. This would combine the N-N bond formation and the pyrazole ring cyclization into a single synthetic operation. Another established MCR for the synthesis of 5-aminopyrazoles involves the reaction of a hydrazine, an aldehyde, and malononitrile. longdom.org To adapt this for the target compound, one could use (4-methylpentan-2-yl)hydrazine in such a protocol.

Furthermore, iodine-catalyzed multicomponent reactions have been developed for the synthesis of functionalized 5-aminopyrazoles. nih.gov For example, a reaction between benzoylacetonitriles, arylhydrazines, and diaryl diselenides has been reported to produce 4-selanyl-5-aminopyrazoles. nih.gov Adapting such a system by using (4-methylpentan-2-yl)hydrazine and a suitable β-ketonitrile under catalytic conditions could provide a direct route to derivatives of the target compound. These MCRs represent a highly efficient and modular approach to constructing the desired substituted pyrazole. researchgate.netbiointerfaceresearch.com

Derivatization and Functionalization Strategies of this compound

The chemical scaffold of this compound presents multiple sites for synthetic modification, allowing for the generation of a diverse library of derivatives. The primary sites for functionalization include the exocyclic amino group, the pyrazole ring itself, and the N-1 alkyl side chain. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.

The 5-amino group is a key nucleophilic center, making it amenable to a wide range of chemical transformations. These reactions are fundamental for creating derivatives with varied electronic and steric properties.

Acylation: The amino group can be readily acylated using reagents like acetic anhydride (B1165640) or benzoyl chloride to form the corresponding 5-acylamino pyrazoles. scirp.org This transformation is often used to introduce amide functionalities, which can act as hydrogen bond donors and acceptors.

Condensation Reactions: 5-aminopyrazoles are versatile building blocks for the synthesis of fused heterocyclic systems. For instance, they can undergo condensation with β-diketones to yield pyrazolopyridines. scirp.org Similarly, multicomponent reactions involving 5-aminopyrazoles, aldehydes, and isocyanides can produce fused ring systems like N-alkyl-2-aryl-5H-imidazolo[1,2-b]pyrazole-3-amines, often catalyzed by acids such as 4-toluenesulfonic acid. scirp.orgscirp.org

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate. One-pot diazotization reactions of 5-amino-1H-pyrazole-4-carbonitriles have been utilized to synthesize pyrazolo[3,4-d] scirp.orgnih.govnih.govtriazin-4-ones. scirp.org

Coupling Reactions: The amino group can participate in coupling reactions to form larger molecular structures. For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) coupling with aniline (B41778) derivatives affords substituted aminopyrazole derivatives. scirp.org Copper-catalyzed oxidative dehydrogenative coupling of pyrazol-5-amines can lead to the formation of azo compounds. nih.gov

Table 1: Representative Reactions at the 5-Amino Group of Pyrazoles

Reaction Type Reagent(s) Product Type Reference
Acylation Acetic anhydride or Benzoyl chloride 5-Acylamino pyrazole scirp.org
Condensation β-Diketones, Isatin Pyrazolopyridine-spiroindolinone scirp.org
Cyclocondensation Aromatic aldehyde, Isocyanide, p-TSA N-alkyl-2-aryl-5H-imidazolo[1,2-b]pyrazole-3-amine scirp.orgscirp.org
Aza-Wittig P(Ph)₃/C₂Cl₆/Et₃N, then α-chloroketone Imidazo[1,2-b]pyrazole scirp.org

The pyrazole ring is an aromatic system, but its reactivity towards electrophilic substitution is heavily influenced by the substituents. The 5-amino group is a strong activating group, directing electrophiles primarily to the C4 position.

Electrophilic Substitution: The C4 position of the 1-substituted-5-aminopyrazole is electron-rich and thus susceptible to electrophilic attack. Reactions such as halogenation (using N-chlorosuccinimide, for example), nitration, and sulfonation can be expected to occur at this position, provided that reaction conditions are controlled to avoid side reactions with the amino group. researchgate.net

Coupling and Condensation: The C4 position can also participate in coupling reactions. For instance, Cu-catalyzed reactions of 5-aminopyrazoles with aryl methyl ketones in the presence of an iron catalyst can lead to C4-dicarbonylated aminopyrazoles. researchgate.net Domino reactions involving arylglyoxals and pyrazol-5-amines can selectively form fused pyrazolo[3,4-b]pyridines, demonstrating C-C and C-N bond formation at the C4 position. nih.gov

Ring Transformation: Under specific conditions, the pyrazole ring itself can undergo transformation. For example, certain pyrazolyl-substituted amidrazones have been observed to convert into 1,2,4-triazole (B32235) derivatives through a process involving air oxidation. researchgate.net

Table 2: Potential Modifications of the Pyrazole Ring

Reaction Type Reagent(s)/Catalyst Position of Modification Product Type Reference
C-H Dimerization CuCl₂, 1,10-phenanthroline C4-C4' Dipyrazole-fused pyrazine mdpi.com
C4-Dicarbonylation Aryl methyl ketones, Cu-catalyst, FeCl₃ C4 C4-dicarbonylated aminopyrazole researchgate.net
Domino Reaction Arylglyoxals, p-TsOH C4 Fused pyrazolo[3,4-b]pyridine nih.gov

Functionalization of the saturated alkyl side chain at the N1 position is generally more challenging than modifying the aromatic pyrazole core or the exocyclic amino group. Such reactions typically require more forcing conditions and may lack selectivity.

Potential, though less common, strategies could involve free-radical reactions. For example, radical halogenation using reagents like N-bromosuccinimide (NBS) under UV irradiation could introduce a halogen onto the alkyl chain. However, achieving regioselectivity on the 4-methylpentan-2-yl group would be difficult, likely resulting in a mixture of products. Subsequent nucleophilic substitution of the introduced halogen could then be used to introduce other functional groups. These approaches remain largely theoretical for this specific substrate and would require significant empirical optimization.

Catalytic Systems in the Synthesis of N-Substituted Pyrazol-5-amines

The synthesis of N-substituted pyrazol-5-amines, including the title compound, often relies on the cyclocondensation reaction between a substituted hydrazine and a suitable three-carbon precursor, such as an α,β-unsaturated nitrile or a β-ketonitrile. scirp.orgnih.gov The development of catalytic systems has significantly improved the efficiency, selectivity, and scope of these syntheses.

Transition metal catalysts, particularly copper and palladium, have proven effective in pyrazole synthesis.

Copper Catalysis: Copper catalysts are widely used for C-N bond formation. For instance, a facile method for preparing pyrazoles involves a Cu-catalyzed domino C-N coupling/hydroamination reaction between acetylenes and diamines. nih.gov Copper(I) iodide has been employed in these transformations. nih.gov Furthermore, copper(II) triflate in an ionic liquid has been used to catalyze the condensation of chalcones with hydrazines to yield pyrazole derivatives. nih.gov

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in synthesizing arylated pyrazoles. mdpi.com For example, an unsubstituted pyrazole amide can be arylated via a Pd(0)-catalyzed Suzuki–Miyaura cross-coupling with boronic acids in the presence of a base like tripotassium phosphate. mdpi.com

Other Catalytic Systems: Ruthenium catalysts have been used for acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles. organic-chemistry.org Iron-catalyzed routes have been developed for the regioselective synthesis of substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. nih.gov Acid catalysts like p-toluenesulfonic acid (p-TSA) are also employed in multicomponent reactions to facilitate the formation of fused pyrazole systems. scirp.orgscirp.org

Table 3: Catalytic Systems in the Synthesis and Functionalization of Pyrazoles

Catalyst System Reaction Type Substrates Product Reference
CuI / N¹,N²-dimethylethan-1,2-diamine Domino C-N coupling/hydroamination Acetylenes, Diamines N-Substituted Pyrazoles nih.gov
Cu(OTf)₂ / [BMIM-PF₆] Condensation Chalcones, Hydrazines Substituted Pyrazoles nih.gov
Pd(0) / K₃PO₄ Suzuki-Miyaura cross-coupling Pyrazole-amide, Boronic acids Arylated pyrazole-amide mdpi.com
Ru₃(CO)₁₂ / NHC-diphosphine Dehydrogenative coupling 1,3-Diols, Arylhydrazines Substituted Pyrazoles organic-chemistry.org
Iron Catalyst Regioselective Synthesis Diarylhydrazones, Vicinal diols 1,3- and 1,3,5-substituted pyrazoles nih.gov

Structural Elucidation and Spectroscopic Characterization Techniques

Advanced Spectroscopic Methods for Compound Characterization

Spectroscopic techniques are indispensable in the field of chemistry for elucidating the structure of unknown compounds. By interacting with molecules in distinct ways, each method offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 1-(4-methylpentan-2-yl)-1H-pyrazol-5-amine, ¹H and ¹³C NMR spectra would provide definitive information about the number and connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring and the 4-methylpentan-2-yl side chain. The two protons on the pyrazole ring would appear as doublets in the aromatic region. The protons of the 4-methylpentan-2-yl group would exhibit characteristic splitting patterns and chemical shifts, including a doublet for the two terminal methyl groups, a multiplet for the methine proton adjacent to these methyls, a methylene (B1212753) signal, another methine proton where the chain attaches to the pyrazole nitrogen, and a doublet for the methyl group on this carbon. The amine (NH₂) protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing a unique signal for each chemically distinct carbon atom. The pyrazole ring is expected to show three signals for its carbon atoms. The 4-methylpentan-2-yl side chain would display six distinct signals corresponding to its methyl, methylene, and methine carbons. The chemical shifts of these carbons are influenced by their local electronic environment.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, confirming the structure of the alkyl chain and the relationship between the pyrazole ring protons. An HSQC spectrum would link each proton to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR signals.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Pyrazole H-3 7.2 - 7.5 d
Pyrazole H-4 5.8 - 6.1 d
NH₂ 3.5 - 5.0 br s
N-CH 4.0 - 4.5 m
CH₂ 1.5 - 1.8 m
CH(CH₃)₂ 1.6 - 2.0 m
CH-CH₃ 1.2 - 1.4 d
C(CH₃)₂ 0.8 - 1.0 d

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
Pyrazole C-5 150 - 155
Pyrazole C-3 138 - 142
Pyrazole C-4 95 - 100
N-CH 50 - 55
CH₂ 40 - 45
CH(CH₃)₂ 24 - 28
CH-CH₃ 20 - 25

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₇N₃), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern in the mass spectrum is also highly informative. Common fragmentation pathways for N-alkylpyrazoles involve cleavage of the N-alkyl bond. For the target compound, a significant fragment would likely be observed corresponding to the loss of the 4-methylpentan-2-yl group, as well as fragmentation within the alkyl chain itself. Alpha-cleavage adjacent to the nitrogen of the amine group is also a possible fragmentation pathway. libretexts.org

Predicted Fragmentation Pattern

m/z Fragment
167 [M]⁺
152 [M - CH₃]⁺
124 [M - C₃H₇]⁺
83 [C₄H₅N₂]⁺ (Pyrazole ring fragment)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

The most prominent features would be the N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the alkyl group would be observed just below 3000 cm⁻¹. The spectrum would also show characteristic absorptions for the C=N and C=C stretching vibrations of the pyrazole ring in the 1500-1650 cm⁻¹ region. jocpr.com C-N stretching vibrations would also be present at lower wavenumbers.

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
C-H Stretch (Alkyl) 2850 - 2960
C=N, C=C Stretch (Pyrazole) 1500 - 1650
N-H Bend (Amine) 1580 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit absorption maxima in the UV region. For this compound, the spectrum is expected to show absorption bands corresponding to π → π* transitions within the pyrazole ring. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted pyrazole. The absorption maximum for pyrazole itself is around 210 nm. nih.gov

Predicted UV-Vis Absorption

Transition Predicted λₘₐₓ (nm)

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. For this compound, with a molecular formula of C₉H₁₇N₃, the theoretical elemental composition can be calculated. Experimental results from combustion analysis must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the empirical formula. ucl.ac.uk

Theoretical Elemental Composition

Element Percentage (%)
Carbon (C) 64.63
Hydrogen (H) 10.25

X-ray Crystallography for Solid-State Structural Conformation

The crystal structure would reveal the planarity of the pyrazole ring and the orientation of the 4-methylpentan-2-yl substituent relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the packing of the molecules in the crystal lattice. spast.org In the absence of experimental data for the target compound, analysis of related structures, such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, provides insights into the expected structural features and hydrogen bonding motifs.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in modern chemistry for elucidating the electronic properties and structure of molecules.

Density Functional Theory (DFT) for Geometric Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, often at the B3LYP/6-311G(d,p) or similar levels of theory, are employed to determine the most stable three-dimensional arrangement of atoms (geometric optimization) and to calculate various electronic properties. nih.govnih.gov The optimized geometry reveals bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These parameters are crucial for understanding its stability and steric profile. For 1-(4-methylpentan-2-yl)-1H-pyrazol-5-amine, DFT would likely show a non-planar structure due to the flexible 4-methylpentan-2-yl group.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character of a molecule. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govmalayajournal.org A smaller energy gap suggests that the molecule is more reactive. malayajournal.org For pyrazole derivatives, the HOMO is often localized over the pyrazole ring and the amine group, while the LUMO is distributed over the pyrazole ring. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data Based on Analogs)

ParameterEnergy (eV)
HOMO Energy-5.3 to -6.0
LUMO Energy-0.2 to -1.3
HOMO-LUMO Gap (ΔE)4.0 to 5.0

Note: These values are estimations based on DFT calculations reported for similar pyrazole-containing molecules. nih.govmalayajournal.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors on the electron density surface to represent the electrostatic potential. researchgate.net Regions of negative potential (typically colored in shades of red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms of the amine group would likely exhibit a positive potential. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Flexibility

Molecular Dynamics (MD) simulations can provide a deeper understanding of the conformational stability and flexibility of this compound over time. nih.govresearchgate.net By simulating the motion of atoms and molecules, MD can explore the potential energy surface and identify the most populated conformational states. These simulations can also reveal the dynamics of intramolecular interactions, such as hydrogen bonding, and how they contribute to the stability of different conformations. nih.gov For this molecule, MD simulations would be particularly useful for characterizing the range of motion of the flexible 4-methylpentan-2-yl chain and its influence on the accessibility of the reactive sites on the pyrazole-amine core.

In Silico Prediction of Biological Targets and Binding Modes

As of the latest available research, specific in silico studies predicting the biological targets and binding modes for the compound This compound have not been publicly documented. Computational and theoretical investigations, including molecular docking and other simulation methods, are crucial for identifying potential protein interactions and elucidating binding mechanisms. However, dedicated research focusing on this particular molecule is not present in the reviewed scientific literature.

While broader classes of pyrazole-containing compounds have been the subject of numerous computational studies, revealing interactions with a wide range of biological targets such as kinases, enzymes, and receptors, these findings cannot be directly extrapolated to This compound due to the unique structural and electronic properties conferred by its specific substituents. The 4-methylpentan-2-yl group at the N1 position of the pyrazole ring, in particular, will significantly influence the molecule's conformational flexibility, lipophilicity, and steric profile, thereby determining its potential binding partners and modes of interaction.

Future computational research on This compound would be necessary to generate predictive data on its biological activity. Such studies would typically involve:

Target Prediction: Utilizing algorithms that screen the compound against databases of known protein structures to identify potential binding targets based on structural similarity to known ligands or pharmacophore matching.

Molecular Docking: Simulating the interaction of This compound with the active sites of predicted targets to estimate binding affinity and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Molecular Dynamics Simulations: Performing simulations to understand the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode and the conformational changes that may occur upon binding.

Without such dedicated studies, any discussion of the biological targets and binding modes of This compound would be speculative and fall outside the scope of established scientific findings.

Biological and Pharmacological Research Applications

In Vitro Biological Activity Screening of 1-(4-methylpentan-2-yl)-1H-pyrazol-5-amine and its Analogs

The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in drug discovery due to its presence in numerous clinically approved drugs and biologically active molecules. mdpi.commdpi.com The aminopyrazole moiety, in particular, has been a focal point for synthesizing new derivatives to screen for various therapeutic potentials. mdpi.com

Analogs of this compound have demonstrated notable antimicrobial properties. The pyrazole ring is a core component of several antibacterial and antifungal agents. mdpi.comnih.gov For instance, certain pyrazole derivatives have been synthesized and shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov

A study on novel pyrazole derivatives revealed significant antibacterial activity, with one compound showing a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL against Escherichia coli and another exhibiting the same MIC against Streptococcus epidermidis. nih.gov In the same study, a different analog displayed potent antifungal activity against Aspergillus niger with an MIC of 1 μg/mL. nih.gov Further research into pyrazole-based heterocycles found that several synthesized compounds showed potent growth inhibition against Staphylococcus aureus, Haemophilus, and the fungus Candida albicans. nih.gov The versatility of the pyrazole scaffold allows for the development of compounds with a broad spectrum of antimicrobial action. nih.gov Two pyrazole-containing antibiotics, cefoselis (B1662153) and ceftolozane, have been approved for treating bacterial infections, underscoring the clinical relevance of this chemical class. nih.gov

Table 1: Selected Antimicrobial Activity of Pyrazole Analogs

Compound/Analog Target Organism Activity Measurement (MIC) Reference
Pyrazole Derivative 3 Escherichia coli 0.25 μg/mL nih.gov
Pyrazole Derivative 4 Streptococcus epidermidis 0.25 μg/mL nih.gov
Pyrazole Derivative 2 Aspergillus niger 1 μg/mL nih.gov

The anticancer potential of pyrazole derivatives is extensively documented, with numerous studies highlighting their ability to inhibit the growth of various cancer cell lines. mdpi.comnih.govsrrjournals.comdntb.gov.ua The 5-aminopyrazole structure is a key feature in several compounds designed as anticancer agents. mdpi.commdpi.comnih.gov

Research has shown that certain pyrazolyl analogs exhibit potent anticancer activity against colorectal carcinoma cell lines (HCT-116) with IC₅₀ values as low as 4.2 μM. nih.gov Another study focusing on 5-aminopyrazole derivatives identified compounds that were promising anti-proliferative agents, capable of suppressing the growth of specific cancer cell lines. mdpi.comnih.gov For example, one 5-aminopyrazole derivative demonstrated significant cytotoxic activity against HCT-116 and breast cancer (MCF-7) cells, with IC₅₀ values of 3.18 µM and 4.63 µM, respectively. mdpi.com The versatility of the pyrazole scaffold allows for its incorporation into more complex structures, leading to compounds with excellent cytotoxic effects against multiple tumor cell lines, sometimes proving more potent than standard drugs like doxorubicin. srrjournals.com

Table 2: Antiproliferative Activity of Selected Pyrazole Analogs

Compound/Analog Cancer Cell Line Activity Measurement (IC₅₀/GI₅₀) Reference
Pyrazolyl Derivative 1 Colorectal Carcinoma (HCT-116) 4.2 µM nih.gov
5-Aminopyrazole 22 Colorectal Carcinoma (HCT-116) 3.18 µM mdpi.com
5-Aminopyrazole 22 Breast Cancer (MCF-7) 4.63 µM mdpi.com
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 Ovarian Cancer 0.127-0.560 µM (GI₅₀) nih.gov

The pyrazole moiety is a cornerstone of many anti-inflammatory drugs, most notably Celecoxib, a selective COX-2 inhibitor. mdpi.comnih.gov Consequently, numerous analogs of this compound have been synthesized and evaluated for their anti-inflammatory effects. mdpi.comnih.gov

Studies have identified novel pyrazole derivatives with significant anti-inflammatory activity when compared to standard drugs like Diclofenac sodium. nih.gov A series of 1,5-diaryl pyrazole derivatives were designed as COX enzyme inhibitors, with some compounds showing potent COX-2 inhibition (IC₅₀ of 0.781 µM) and a favorable selectivity index over COX-1. nih.gov Research into 4-amino-5-phenylpyrazoles also highlighted their appreciable anti-inflammatory activity. mdpi.com These findings confirm that the pyrazole scaffold is a promising template for developing new anti-inflammatory agents, often by targeting the cyclooxygenase (COX) enzymes involved in the inflammatory cascade. mdpi.comnih.gov

Table 3: Anti-inflammatory Activity of Selected Pyrazole Analogs

Compound/Analog Assay/Target Result Reference
Pyrazole Derivative 4 Carrageenan-induced paw edema Better activity than Diclofenac sodium nih.gov
1,5-Diaryl Pyrazole T5 COX-2 Inhibition IC₅₀ = 0.781 µM nih.gov
1,5-Diaryl Pyrazole T5 COX-2 Selectivity Index 7.16 nih.gov

The pyrazole nucleus has been incorporated into molecules designed to combat various viral infections. mdpi.comdntb.gov.ua Research into pyrazole analogs has revealed compounds with activity against a range of RNA and DNA viruses. frontiersin.org

For instance, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were synthesized and found to be potent and selective inhibitors of the Yellow Fever Virus (YFV), with EC₅₀ values ranging from 3.6 to 11.5 μM. frontiersin.org Another study on 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) identified a compound that exhibited excellent in vitro antiviral activity against the peste des petits ruminants virus (PPRV), proving more potent than the standard drug ribavirin. nih.gov While some modifications to the pyrazole scaffold can abolish activity against certain viruses like Dengue (DENV-2), these structure-activity relationship studies are crucial for designing targeted antiviral agents. frontiersin.org

Table 4: Antiviral Activity of Selected Pyrazole Analogs

Compound/Analog Target Virus Activity Measurement (EC₅₀) Reference
N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline series Yellow Fever Virus (YFV) 3.6 - 11.5 µM frontiersin.org

The pyrazole core is considered a unique pharmacophore for designing promising antioxidants. nih.govmdpi.com This is exemplified by the clinically used antioxidant Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). nih.gov Many analogs based on the pyrazole scaffold have been synthesized and tested for their ability to scavenge free radicals and mitigate oxidative stress. mdpi.comresearchgate.net

In vitro studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay have demonstrated the radical scavenging properties of novel 5-aminopyrazole derivatives. mdpi.com Further research on 4-aminopyrazol-5-ols, analogs of Edaravone, showed them to be effective antioxidants in ABTS, FRAP, and ORAC tests. nih.gov One lead compound, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH), demonstrated high activity across multiple assays, suggesting its potential for development in treating diseases associated with oxidative stress. nih.govresearchgate.net The introduction of amino and hydroxyl groups into the pyrazole nucleus is considered important for antioxidant activity.

Table 5: Antioxidant Activity of Selected Pyrazole Analogs

Compound/Analog Assay Result (Trolox Equivalent) Reference
4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) ABTS 0.93 TEAC nih.govresearchgate.net
4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) FRAP 0.98 TE nih.govresearchgate.net
4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) ORAC 4.39 TE nih.govresearchgate.net

Mechanistic Studies of Biological Action

Understanding the mechanism of action is crucial for the development of therapeutic agents. For pyrazole analogs, several mechanisms have been proposed to explain their diverse biological activities.

In the context of anticancer activity, some pyrazolyl analogs are believed to exert their effects through the inhibition of specific enzymes. One proposed mechanism is the inhibition of xanthine (B1682287) oxidase (XO), an enzyme linked to oxidative stress and cancer cell proliferation. nih.gov Other pyrazole derivatives have been identified as potent inhibitors of various kinases that are critical for cancer cell growth and survival, such as epidermal growth factor receptor (EGFR) tyrosine kinase, p38 MAP kinase, and cyclin-dependent kinase 2 (CDK2). mdpi.comsrrjournals.comnih.gov For example, the antiproliferative activity of one N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative in ovarian cancer cells was linked to the reduction of retinoblastoma protein phosphorylation and cell cycle arrest. nih.gov

The well-established anti-inflammatory action of many pyrazole compounds, such as Celecoxib, is due to the selective inhibition of the COX-2 enzyme, which is responsible for synthesizing inflammatory prostaglandins. mdpi.comnih.gov

The antioxidant effects of pyrazole analogs like Edaravone and its derivatives are attributed to their ability to scavenge free radicals. Mechanistic studies suggest that this can occur through a single electron transfer (SET) mechanism, as observed in ABTS and FRAP assays, or via a hydrogen atom transfer (HAT) mechanism, which is relevant in the ORAC test. researchgate.net

Identification of Potential Molecular Targets

Research into 5-aminopyrazole derivatives has identified several key molecular targets involved in various disease pathologies. A predominant focus has been on protein kinases, a large family of enzymes that regulate a majority of cellular processes.

Key molecular targets for 5-aminopyrazole derivatives include:

p38 Mitogen-Activated Protein Kinase (MAPK) : This kinase is a central regulator of the cellular response to inflammatory cytokines and stress. nih.govacs.org Several 5-aminopyrazole derivatives have been developed as potent inhibitors of p38 MAPK, making them candidates for treating inflammatory diseases. nih.govresearchgate.net

Bruton's Tyrosine Kinase (BTK) : As a crucial component of the B-cell receptor signaling pathway, BTK is a validated target for B-cell malignancies and autoimmune diseases. nih.govnih.gov The recently approved drug Pirtobrutinib is a 5-aminopyrazole derivative that acts as a potent and selective non-covalent BTK inhibitor. nih.gov

Other Kinases : The 5-aminopyrazole scaffold has been used to develop inhibitors for a range of other kinases implicated in cancer, such as Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Aurora kinases. mdpi.comnih.gov

GABA-A Receptors : In the field of agrochemicals, the highly substituted 5-aminopyrazole Fipronil targets the GABA-A receptors of insects, leading to neurotoxicity and its insecticidal effect. mdpi.comnih.gov

Modulation of Cellular Pathways (e.g., apoptosis, signaling pathways)

By engaging with these molecular targets, 5-aminopyrazole derivatives can profoundly modulate critical cellular pathways.

Inflammatory Signaling : Inhibition of p38 MAPK by pyrazole-based compounds blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). acs.org This modulation of the MAPK signaling pathway is the basis for their investigation in inflammatory conditions.

B-Cell Receptor (BCR) Signaling : BTK inhibitors based on the 5-aminopyrazole scaffold effectively block the BCR signaling pathway. nih.gov This pathway is essential for the survival, proliferation, and differentiation of B-cells. nih.gov Its inhibition can induce apoptosis (programmed cell death) in malignant B-cells, which is the therapeutic mechanism in diseases like mantle cell lymphoma (MCL). nih.gov

Apoptosis : Beyond BCR signaling, pyrazole derivatives have been shown to induce apoptosis in cancer cells by targeting other pathways. For example, some derivatives have been found to inhibit anti-apoptotic proteins, tipping the cellular balance towards cell death.

Enzyme Inhibition and Receptor Affinity Studies

The 5-aminopyrazole structure is particularly adept at fitting into the ATP-binding pocket of many kinases, leading to potent enzyme inhibition. mdpi.com The exocyclic amino group often forms a key hydrogen bond with the "hinge" region of the kinase, a critical interaction for potent inhibition. acs.org

Studies have demonstrated that 5-aminopyrazole derivatives can achieve high potency and selectivity. For instance, Pirtobrutinib inhibits BTK with a high degree of selectivity over other kinases like EGFR, which is important for minimizing side effects. acs.org

Beyond kinases, other derivatives have shown affinity for different enzymes and receptors:

Cyclooxygenase (COX) : Certain 5-aminopyrazole derivatives have been investigated as selective COX-2 inhibitors, which is a target for anti-inflammatory drugs. mdpi.comresearchgate.net

Neuropeptide Y (NPY) Receptor Y5 : Derivatives have been tested for their binding affinity to the NPY Y5 receptor, a target for obesity treatment. mdpi.com

Cannabinoid Receptors : While not 5-aminopyrazoles, structurally related pyrazoles have been extensively studied as ligands for cannabinoid receptors CB1 and CB2, highlighting the scaffold's versatility in receptor binding. elsevierpure.com

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of 5-aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. nih.gov The SAR analysis explores how modifications to the core structure, such as the 4-methylpentan-2-yl group at the N1 position, affect efficacy and selectivity.

Influence of N-Substitution on Biological Efficacy

Size and Lipophilicity : The N1 substituent often occupies a hydrophobic pocket within the target protein. In the case of this compound, the branched alkyl (4-methylpentan-2-yl) group would be expected to fill a lipophilic pocket. SAR studies on p38 MAPK inhibitors have shown that replacing a small methyl group with a larger phenyl group can increase binding potency significantly. acs.org Similarly, for JNK3 inhibitors, larger N-alkyl groups like isopropyl improved isoform selectivity compared to smaller methyl groups. acs.org

Aromatic vs. Alkyl Groups : The choice between an aromatic (like phenyl) and an alkyl group at N1 can drastically alter activity. Aromatic groups can engage in pi-stacking interactions, while alkyl groups provide hydrophobic interactions. The optimal choice is target-dependent. For some p38 MAPK inhibitors, an N-phenyl group was crucial for high potency. In contrast, some research has indicated that for certain antiproliferative activities, an unsubstituted N1 nitrogen is preferred, and the addition of alkyl or aryl groups leads to a loss of activity. nih.gov

Table 1: Influence of N1-Substituent on Kinase Inhibition (Illustrative Examples)
N1-SubstituentTarget KinaseObserved Effect on Potency/SelectivityReference
Methylp38 MAPKLower potency compared to larger groups.
Phenylp38 MAPK~40-fold increase in binding potency over methyl. acs.org
IsopropylJNK3Improved isoform selectivity over N-methyl. acs.org
Unsubstituted (N-H)Antiproliferative (various)Considered important for activity in some series; substitution can lead to loss of potency. nih.gov

Positional and Electronic Effects of Substituents on Activity

Substituents at other positions of the pyrazole core (C3 and C4) and on any appended aryl rings are also critical for biological activity.

C3-Position : This position is frequently modified to enhance potency and selectivity. For example, in BTK inhibitors, a substituted phenyl group at the C3 position is a common feature that interacts with the protein surface. nih.gov

C4-Position : The C4 position is often substituted with groups that can form hydrogen bonds or occupy specific pockets. In many kinase inhibitors, a carboxamide or a similar group at C4 is used to engage with the kinase hinge region. acs.org

Lipophilicity and Solubility : Adding polar groups, such as hydroxyls, can improve solubility and other pharmacokinetic properties, which is a common strategy in drug design.

Stereochemical Aspects of Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms, can be a determining factor in the biological activity of a drug. Since enzymes and receptors are chiral, they often interact differently with different enantiomers (mirror-image isomers) of a compound.

For this compound, the 4-methylpentan-2-yl group contains a chiral center at the second carbon (the one attached to the pyrazole nitrogen). This means the compound can exist as two enantiomers, (R) and (S). It is highly probable that one enantiomer would exhibit significantly greater biological activity than the other because it would fit more precisely into the chiral binding site of a target protein.

A prominent example within the 5-aminopyrazole class is Pirtobrutinib. It is sold as the (S)-enantiomer, highlighting that the specific stereochemical configuration is critical for its potent inhibition of BTK. nih.gov This underscores the general principle in medicinal chemistry that stereochemical aspects are crucial for optimizing biological potency.

Advanced Applications and Future Research Directions

Role as Chemical Building Blocks in Heterocyclic Synthesis

The presence of a reactive amino group and the nitrogen-rich pyrazole (B372694) ring makes 1-(4-methylpentan-2-yl)-1H-pyrazol-5-amine a highly effective building block in heterocyclic synthesis. 5-Aminopyrazoles are well-established precursors for the construction of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities. bme.hursc.orgresearchgate.net

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound or its synthetic equivalent. researchgate.net The reaction of this compound with various diketones, for instance, can lead to a library of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with the 4-methylpentan-2-yl group at a key position. This substituent can influence the compound's physical properties, such as solubility and lipophilicity, which are critical for its potential applications.

Furthermore, the amino group can be diazotized and subsequently transformed into a variety of other functional groups, further expanding its synthetic utility. These transformations allow for the introduction of different substituents onto the pyrazole ring, enabling the fine-tuning of the molecule's properties for specific applications. The versatility of 5-aminopyrazoles as synthons has been demonstrated in the preparation of various other fused systems, including pyrazolo[5,1-c] Current time information in St Louis, MO, US.nih.govnih.govtriazines and pyrazolo[1,5-a] Current time information in St Louis, MO, US.mdpi.comnih.govtriazines.

The strategic use of this compound as a starting material offers a straightforward route to novel heterocyclic compounds with potential biological activities. The bulky alkyl group can play a crucial role in directing the regioselectivity of reactions and in modulating the pharmacological profile of the resulting molecules.

Potential in Material Science (e.g., optoelectronic properties, sensor development)

Pyrazole derivatives have garnered considerable attention in material science due to their unique photophysical properties. rsc.orgrsc.org Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.govresearchgate.net The this compound scaffold, with its potential for extensive functionalization, presents an opportunity to develop novel materials with tailored optoelectronic properties.

The introduction of chromophoric and auxochromic groups onto the pyrazole ring can lead to compounds with interesting absorption and emission characteristics. The amino group at the 5-position can serve as a point of attachment for various conjugated systems, thereby influencing the electronic properties of the molecule. The photophysical properties of such derivatives are closely related to their molecular structure, including the planarity of the system and the extent of π-conjugation. rsc.org

Moreover, the pyrazole nucleus is an excellent chelating ligand for various metal ions due to the presence of two adjacent nitrogen atoms. nih.govrsc.org This property makes pyrazole derivatives promising candidates for the development of chemosensors for the detection of metal ions. nih.govrsc.orgresearchgate.net By incorporating a suitable signaling unit, a sensor molecule based on this compound could be designed to exhibit a colorimetric or fluorescent response upon binding to a specific metal ion. The selectivity and sensitivity of such sensors can be tuned by modifying the substituents on the pyrazole ring.

Potential Application Relevant Properties of Pyrazole Core Role of this compound
Organic Light-Emitting Diodes (OLEDs)High fluorescence quantum yields, tunable emission spectra. nih.govresearchgate.netCan be functionalized with chromophores to create novel emissive materials.
Fluorescent ProbesSensitivity to the local environment, potential for high quantum yields. rsc.orgThe amino group allows for the attachment of fluorogenic moieties.
ChemosensorsChelating ability of the adjacent nitrogen atoms. nih.govrsc.orgCan be derivatized to create selective colorimetric or fluorescent sensors for metal ions. nih.govrsc.org

Strategies for Lead Optimization in Drug Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs with a wide range of therapeutic applications. nih.govnih.gov this compound represents a potential starting point for the development of new drug candidates. Lead optimization is a critical phase in drug discovery that involves iteratively modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are fundamental to lead optimization. nih.govmdpi.comnih.gov For a lead compound derived from this compound, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact on its biological activity.

Key strategies for the lead optimization of pyrazole-based compounds include:

Modification of substituents on the pyrazole ring: Introducing various functional groups at different positions of the pyrazole ring can significantly impact its interaction with a biological target. The amino group of this compound can be acylated, alkylated, or used as a handle to introduce diverse functionalities.

Variation of the N-1 substituent: The 4-methylpentan-2-yl group at the N-1 position influences the compound's lipophilicity and steric profile. Exploring a range of alkyl and aryl substituents at this position can help to optimize target engagement and pharmacokinetic properties.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, or metabolic stability. For example, the amino group could be replaced with other hydrogen bond donors or acceptors.

The goal of these modifications is to enhance the compound's binding affinity for its target, improve its absorption, distribution, metabolism, and excretion (ADME) profile, and minimize off-target effects.

Optimization Strategy Rationale Example Modification on this compound
Structure-Activity Relationship (SAR) StudiesTo identify key structural features responsible for biological activity. nih.govnih.govSynthesis of a library of analogs with different substituents on the pyrazole ring.
Improving Pharmacokinetic PropertiesTo enhance drug-like properties such as absorption, distribution, metabolism, and excretion (ADME).Modification of the 4-methylpentan-2-yl group to modulate lipophilicity.
Reducing Off-Target EffectsTo increase selectivity for the desired biological target and minimize side effects.Fine-tuning the overall molecular shape and electronic properties through targeted modifications.

Future Research Avenues and Unexplored Biological Activities

While the pyrazole core is well-represented in numerous biologically active compounds, the specific biological profile of this compound remains largely unexplored. Future research should focus on a systematic evaluation of its potential therapeutic activities. Given the broad spectrum of activities reported for other pyrazole derivatives, several areas warrant investigation. nih.govresearchgate.netacademicstrive.com

Potential unexplored biological activities for derivatives of this compound include:

Antimicrobial and Antifungal Activity: Many pyrazole derivatives have demonstrated potent activity against various bacterial and fungal strains. nih.gov Screening this compound and its derivatives against a panel of clinically relevant pathogens could reveal new antimicrobial leads.

Anticancer Activity: The pyrazole scaffold is present in several successful anticancer drugs that target protein kinases. mdpi.comnih.govtandfonline.com Investigating the inhibitory activity of derivatives of this compound against various cancer-related kinases is a promising research direction.

Anti-inflammatory Activity: A number of pyrazole-containing compounds have been developed as anti-inflammatory agents. nih.gov Evaluating the potential of this compound to modulate inflammatory pathways could lead to new treatments for inflammatory disorders.

Neuroprotective Activity: Some pyrazole derivatives have shown neuroprotective effects in preclinical models. nih.gov Exploring the potential of this compound and its analogs to protect against neuronal damage could be a valuable area of research.

Future research should also focus on elucidating the mechanism of action of any identified bioactive derivatives. This would involve identifying their molecular targets and understanding how they exert their biological effects.

Development of Novel Analytical Methods for Detection and Quantification

As with any novel compound of potential interest, the development of robust and reliable analytical methods for the detection and quantification of this compound is crucial. Such methods are essential for quality control during synthesis, for pharmacokinetic studies in biological matrices, and for potential environmental monitoring.

High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a powerful technique for the separation and quantification of organic compounds. ijcpa.in A specific RP-HPLC method could be developed for this compound. This would involve optimizing the mobile phase composition, selecting an appropriate column, and determining a suitable detection wavelength, likely in the UV region, given the aromatic nature of the pyrazole ring.

Method validation according to established guidelines would be necessary to ensure its accuracy, precision, linearity, and sensitivity. ijcpa.in This would include determining the limit of detection (LOD) and the limit of quantification (LOQ).

Other analytical techniques that could be explored for the characterization and quantification of this compound include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique could be suitable if the compound is sufficiently volatile and thermally stable.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective technique that is well-suited for the analysis of compounds in complex matrices, such as biological fluids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) could be employed for the accurate determination of the compound's purity without the need for a reference standard of the same compound.

The development of these analytical methods will be instrumental in supporting further research and development of this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 1-(4-methylpentan-2-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multistep reactions starting with pyrazole precursors. Key steps include:

Alkylation : Introducing the 4-methylpentan-2-yl group via nucleophilic substitution.

Amination : Functionalizing the pyrazole core using ammonia or amine derivatives under reflux in solvents like ethanol or acetonitrile .

  • Optimization : Vary temperature (60–100°C), solvent polarity, and catalyst (e.g., Pd/C) to maximize yield. Use Design of Experiments (DoE) to identify critical parameters .

Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via 1H^1H- and 13C^{13}C-NMR chemical shifts .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or GC-MS .

Q. How can researchers perform initial biological screening to identify potential therapeutic applications?

  • Methodological Answer :
  • In vitro assays : Test against enzyme targets (e.g., kinases) using fluorescence-based activity assays.
  • Toxicity screening : Use cell viability assays (e.g., MTT) in human-derived cell lines .
  • Dose-response curves : Establish IC50_{50} values to quantify potency .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational binding predictions and experimental activity data?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Explore conformational flexibility over 100+ ns trajectories to identify overlooked binding modes .
  • Mutagenesis Studies : Validate predicted interactions by introducing point mutations in target proteins .
  • Free Energy Perturbation (FEP) : Quantify binding energy discrepancies between analogs .

Q. What strategies optimize metabolic stability and pharmacokinetic profiles of this compound?

  • Methodological Answer :
  • Liver microsomal assays : Incubate with cytochrome P450 enzymes to identify metabolic hotspots .
  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce oxidative degradation .
  • Prodrug design : Mask amine groups with labile protecting groups (e.g., acetyl) to enhance bioavailability .

Q. How can environmental degradation pathways and ecotoxicity be systematically evaluated?

  • Methodological Answer :
  • Photolysis studies : Expose to UV light in aqueous solutions and analyze breakdown products via LC-MS .
  • Soil microcosm assays : Monitor biodegradation over 28 days using OECD 307 guidelines .
  • Ecotoxicology : Test acute toxicity in Daphnia magna and Aliivibrio fischeri (bioluminescence inhibition) .

Q. What computational approaches are recommended for predicting off-target interactions?

  • Methodological Answer :
  • Proteome-wide docking : Use AutoDock Vina or Glide to screen against human proteome libraries .
  • Machine Learning (ML) : Train models on ChEMBL data to predict polypharmacology risks .
  • Binding entropy calculations : Incorporate entropy-enthalpy compensation analysis to refine specificity .

Comparative Structural and Functional Analysis

Q. How do structural analogs of this compound differ in biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogens, alkyl chains) and test against targets (Table 1).
  • Crystallography : Compare binding modes using X-ray structures (e.g., SHELX-refined PDB entries) .

Table 1 : Key Structural Analogs and Their Features

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-(3-Chlorobenzyl)-1H-pyrazol-5-amineC10_{10}H10_{10}ClN3_3Chlorobenzyl substitutionAnticancer, enzyme inhibition
1-(4-Chlorophenyl)-1H-pyrazol-5-amineC9_{9}H8_{8}ClN3_3Electron-withdrawing groupAntimicrobial
3-(Trifluoropropyl)-1H-pyrazol-5-amineC6_{6}H8_{8}F3_3N3_3Fluorinated side chainEnhanced metabolic stability

Methodological Challenges and Solutions

Q. How can crystallographic data for this compound be obtained and refined?

  • Methodological Answer :
  • Single-crystal growth : Use slow evaporation in ethanol/water mixtures.
  • SHELX refinement : Employ SHELXL for structure solution and refinement, leveraging high-resolution data (<1.0 Å) .
  • Twinned data handling : Apply HKL-3000 for integration and scaling in cases of pseudo-merohedral twinning .

Q. What experimental designs address low yields in large-scale synthesis?

  • Methodological Answer :
  • Flow chemistry : Optimize residence time and mixing efficiency in continuous reactors .
  • Catalyst screening : Test Pd/C, Ni, or enzymatic catalysts for regioselective amination .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

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